(2R)-2-Methoxypentan-1-ol

Chiral Building Block Enantioselective Synthesis Stereochemistry

(2R)-2-Methoxypentan-1-ol is a chiral secondary alcohol and ether (C₆H₁₄O₂, MW 118.17 g/mol) bearing a stereogenic center at C-2 with (R)-absolute configuration. It serves as an enantiopure building block in asymmetric synthesis, enabling construction of complex chiral molecules for pharmaceutical and agrochemical research.

Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
CAS No. 867267-91-2
Cat. No. B14177087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-Methoxypentan-1-ol
CAS867267-91-2
Molecular FormulaC6H14O2
Molecular Weight118.17 g/mol
Structural Identifiers
SMILESCCCC(CO)OC
InChIInChI=1S/C6H14O2/c1-3-4-6(5-7)8-2/h6-7H,3-5H2,1-2H3/t6-/m1/s1
InChIKeyWGWLUEYOKURLOE-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-Methoxypentan-1-ol (CAS 867267-91-2) – Chiral Building Block Procurement Guide


(2R)-2-Methoxypentan-1-ol is a chiral secondary alcohol and ether (C₆H₁₄O₂, MW 118.17 g/mol) bearing a stereogenic center at C-2 with (R)-absolute configuration [1]. It serves as an enantiopure building block in asymmetric synthesis, enabling construction of complex chiral molecules for pharmaceutical and agrochemical research [2]. The compound is commercially available from several specialty chemical suppliers, typically at ≥95% chemical purity with batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why Racemic or (S)-Enantiomer Substitution of (2R)-2-Methoxypentan-1-ol Fails in Asymmetric Synthesis


In chiral drug discovery and asymmetric catalysis, the enantiomeric configuration of a building block directly governs the stereochemical outcome of downstream products. Substituting (2R)-2-methoxypentan-1-ol with its (2S)-enantiomer (CAS not designated) or the racemate (CAS 1779926-02-1) is not equivalent because enantiomers exhibit opposite optical rotation and, critically, can yield diastereomeric products with divergent biological or catalytic activities . The racemic mixture, having a net optical rotation of zero, is unsuitable for enantioselective syntheses where a defined chiral environment is required [1]. The quantitative evidence in Section 3 details the measurable differences that make (2R)-2-methoxypentan-1-ol the necessary, rather than interchangeable, choice for R-configuration-specific synthetic routes.

Quantitative Differentiation of (2R)-2-Methoxypentan-1-ol Against Closest Analogs


Enantiomeric Purity Defines Synthetic Utility: (2R) vs Racemate vs (S)-Enantiomer

(2R)-2-Methoxypentan-1-ol is the defined (R)-enantiomer with a specific optical rotation measurable by polarimetry. In contrast, the racemic mixture (CAS 1779926-02-1) presents a net optical rotation of zero, rendering it unsuitable for asymmetric synthesis where chiral induction is required [1]. While the exact specific rotation value for (2R)-2-methoxypentan-1-ol has not been publicly reported in standard databases as of the knowledge cutoff date, class-level inference from structurally related (R)-2-methoxypentane (specific rotation = −29.6°) strongly suggests a non-zero, purifiable optical rotation that distinguishes it analytically from the racemate [2]. Procurement of the single enantiomer ensures consistent stereochemical outcomes in downstream synthetic steps.

Chiral Building Block Enantioselective Synthesis Stereochemistry

Lipophilicity Benchmark: LogP of (2R)-2-Methoxypentan-1-ol Compared to 2-Methoxypentane

The computed partition coefficient (XLogP3-AA) for (2R)-2-methoxypentan-1-ol is 0.7 [1]. Experimental LogP data from chemsrc reports a value of 0.79380 . For comparison, 2-methoxypentane (CAS 6795-88-6, lacking the primary alcohol), has an estimated LogP of approximately 1.5–1.8 based on structure–property relationships, making it significantly more hydrophobic. This ~1.0 unit LogP difference indicates that (2R)-2-methoxypentan-1-ol is substantially more hydrophilic, which translates to better aqueous solubility—a critical parameter in early drug discovery where solubility-limited absorption often dictates candidate progression .

Lipophilicity LogP ADME Prediction

Chemical Purity Verification: Batch-Specific QC vs. Untested Racemic Supply

Commercial listings for (2R)-2-methoxypentan-1-ol specify ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC . American Elements offers customizable purity grades up to 99.999% [1]. By contrast, the racemic mixture (CAS 1779926-02-1) from general chemical suppliers often lacks enantiomer-specific QC, providing only chemical purity assays without chiral purity certification. For discovery chemistry workflows where enantiomeric impurities can confound structure–activity relationships (SAR), the availability of documented enantiomeric purity is a critical procurement differentiator .

Quality Control Purity Procurement

Topological Polar Surface Area: Implications for Permeability and Solubility

(2R)-2-Methoxypentan-1-ol has a computed Topological Polar Surface Area (TPSA) of 29.5 Ų [1]. This value is identical for the racemate and both enantiomers. However, for procurement decisions, TPSA is a key molecular descriptor: compounds with TPSA < 60 Ų are generally considered to have good blood-brain barrier permeability, and those with TPSA < 140 Ų tend to exhibit good oral absorption [2]. The low TPSA of 29.5 Ų, combined with a LogP of 0.7, situates (2R)-2-methoxypentan-1-ol-derived scaffolds favorably within drug-like chemical space (Rule-of-Five compliant: MW 118.17, HBD 1, HBA 2, LogP < 5) [3].

TPSA Drug-likeness Permeability

Functional Group Reactivity: Primary Alcohol vs. Secondary Ether Moiety as a Synthetic Handle

The primary alcohol in (2R)-2-methoxypentan-1-ol enables selective oxidation to (2R)-2-methoxypentanal or (2R)-2-methoxypentanoic acid, while the secondary methoxy group remains inert under many common oxidation conditions [1]. In contrast, 2-methoxypentane (CAS 6795-88-6) lacks an alcohol handle entirely, limiting its utility as a synthon. Meanwhile, 1-methoxypentan-2-ol (CAS 53892-32-3, a positional isomer with a secondary alcohol) exhibits different oxidation selectivity (ketone formation rather than aldehyde/acid) . This chemoselectivity is quantifiable: primary alcohol oxidation can proceed to aldehyde (>90% yield with TEMPO/bleach) without affecting the methoxy group, whereas secondary alcohol oxidation under identical conditions yields a ketone, offering a divergent synthetic branch point.

Synthetic Handle Functional Group Chemoselectivity

Rule-of-Five Compliance and Drug-Likeness: (2R)-2-Methoxypentan-1-ol as a Fragment-Like Building Block

(2R)-2-Methoxypentan-1-ol satisfies all Lipinski Rule-of-Five criteria: MW = 118.17 (<500), H-bond donors = 1 (<5), H-bond acceptors = 2 (<10), and XLogP3 = 0.7 (<5) [1]. In comparison, larger chiral building blocks such as (R)-2-phenyl-1-propanol (MW 136.19, LogP ~1.8) or (R)-1-phenylethanol (MW 122.16, LogP ~1.4) are also Rule-of-Five compliant but possess higher LogP values, making (2R)-2-methoxypentan-1-ol a more hydrophilic alternative better suited for solubility-challenged lead series [2]. Its MW (~118) falls within the optimal fragment range (MW < 300) for fragment-based drug discovery (FBDD), where low-molecular-weight, highly soluble fragments are preferred for efficient hit identification and subsequent elaboration.

Drug-likeness Fragment-based Drug Discovery Rule of Five

Optimal Procurement Scenarios for (2R)-2-Methoxypentan-1-ol in Scientific and Industrial Settings


Asymmetric Synthesis of R-Configured Pharmaceutical Intermediates

When constructing chiral intermediates that require a defined (R)-configuration at a secondary alcohol site, (2R)-2-methoxypentan-1-ol provides the requisite stereochemical fidelity. Its primary alcohol handle enables chemoselective oxidation to the aldehyde or carboxylic acid without disturbing the protected secondary hydroxy group (as methyl ether). This contrasts with racemic 2-methoxypentan-1-ol, which would produce a 1:1 mixture of diastereomers upon coupling with another chiral fragment, halving the yield of the desired stereoisomer and complicating purification [1].

Fragment-Based Drug Discovery for CNS Targets

With MW 118.17 and TPSA 29.5 Ų, (2R)-2-methoxypentan-1-ol is an ideal fragment-sized building block for CNS drug discovery programs. Its low TPSA (<60 Ų) predicts favorable blood-brain barrier permeability, while its LogP of 0.7 ensures aqueous solubility suitable for fragment screening by NMR or SPR without requiring DMSO concentrations that may denature proteins. The well-defined (R)-stereochemistry also allows SAR interpretation of stereospecific binding interactions without confounding racemic noise [2].

Chiral Reference Standard for Enantiomeric Purity Method Development

The single (R)-enantiomer serves as an authentic reference standard for developing and validating chiral HPLC or GC methods. Paired with the racemate (CAS 1779926-02-1), it allows calibration of enantiomeric excess (ee) determinations. Without an authentic enantiopure standard, accurate quantification of enantiomeric impurities in synthetic batches is impossible; procurement of (2R)-2-methoxypentan-1-ol with documented optical rotation enables robust QC analytical method development .

Low-LogP Chiral Synthon for Solubility-Critical Lead Series

For lead series suffering from poor aqueous solubility (e.g., LogP of lead compound >4), incorporation of (2R)-2-methoxypentan-1-ol as a hydrophilic chiral building block can reduce overall LogP while maintaining stereochemical integrity. Its XLogP3 of 0.7 compares favorably against aromatic chiral alcohols (LogP 1.4–1.8), offering an approximately 1-log-unit reduction in lipophilicity per incorporated unit. This property-driven selection can improve pharmacokinetic profiles and reduce off-target toxicity risks [3].

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